9-(1-Phenylhexyl)phenanthrene
Description
9-(1-Phenylhexyl)phenanthrene (CAS 261351-54-6) is a polycyclic aromatic hydrocarbon (PAH) derivative with a molecular formula of C₂₆H₂₆ and an average molecular mass of 338.494 g/mol . The compound features a phenanthrene backbone—a tricyclic aromatic system—substituted at the 9-position with a 1-phenylhexyl group. Phenanthrene itself is known for its aromatic stability, low reactivity toward addition reactions, and fluorescence properties, with electrophilic substitution typically occurring at the 9- and 10-positions .
Properties
CAS No. |
261351-54-6 |
|---|---|
Molecular Formula |
C26H26 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
9-(1-phenylhexyl)phenanthrene |
InChI |
InChI=1S/C26H26/c1-2-3-5-15-22(20-12-6-4-7-13-20)26-19-21-14-8-9-16-23(21)24-17-10-11-18-25(24)26/h4,6-14,16-19,22H,2-3,5,15H2,1H3 |
InChI Key |
DTGIXFGLFQMTNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-(1-Phenylhexyl)phenanthrene typically involves the functionalization of phenanthrene. One common method is the palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction
Chemical Reactions Analysis
9-(1-Phenylhexyl)phenanthrene undergoes various chemical reactions, including:
Oxidation: Using tert-butyl hydroperoxide and molybdenum acetylacetonate, it can be oxidized to phenanthrenequinone.
Reduction: When treated with lithium aluminium hydride, it reduces to 9,10-dihydrophenanthrene.
Substitution: Electrophilic halogenation with bromine leads to the formation of 9-bromophenanthrene.
Aromatic sulfonation: Using sulfuric acid, it forms 2 and 3-phenanthrenesulfonic acids.
Scientific Research Applications
9-(1-Phenylhexyl)phenanthrene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including dyes, plastics, and pharmaceuticals.
Material Chemistry: It is used in the preparation of blue and full-color fluorescence materials due to its high photo- and thermo-stability.
Pharmaceutical Chemistry: Phenanthrene derivatives are explored for their potential biological activities, including antialgal and cytotoxic properties.
Mechanism of Action
The mechanism of action of 9-(1-Phenylhexyl)phenanthrene involves its interaction with molecular targets through various pathways. For instance, its oxidation to phenanthrenequinone involves the formation of a ketal structure, which can further react to form different derivatives . These reactions often involve catalysis by transition metals such as iron (III) chloride .
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparisons
Environmental Persistence
Table 2: Environmental and Physical Properties
| Compound | Biodegradation Resistance | Melting Point (°C) | Solubility in Organic Solvents |
|---|---|---|---|
| This compound | High | Not reported | High (hydrophobic) |
| 9-Methylphenanthrene | Moderate | 101–103 | Moderate |
| 9-Ethylphenanthrene | Low | 65–67 | High |
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